![molecular formula C14H11Cl2NO2 B2705001 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol CAS No. 199788-15-3](/img/structure/B2705001.png)

2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

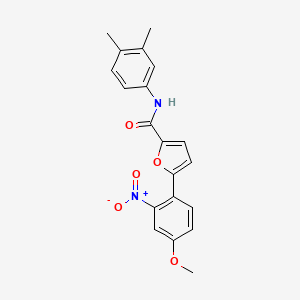

“2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol” is a biochemical compound with the molecular formula C14H11Cl2NO2 and a molecular weight of 296.15 .

Synthesis Analysis

The compound can be synthesized through both conventional and microwave approaches. It has been used in the synthesis of the Schiff base ligand and its complex with Ruthenium (III) . The condensation reaction of 2,4-dichloroaniline with salicylaldehyde in a 1:1 ratio in the presence of glacial acetic acid as a catalyst can also be used to synthesize this compound .Molecular Structure Analysis

The compound is characterized by electronic spectra, elemental analysis, molar conductance, and IR spectroscopy . A sharp band around 3312 cm-1 in the IR of the ligand reveals an intramolecular hydrogen-bonded -OH group .Chemical Reactions Analysis

The compound’s coordination to the metal ion occurs via azomethine (C=N). The phenolic anionic (O) functions as a bidentate ligand as a result of the ligand’s coordination to the metal ion .Physical and Chemical Properties Analysis

The compound is non-hygroscopic, solid, and colored . Its molecular weight is 296.15 .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Spectroscopic Properties

Research has delved into the molecular structure and spectroscopic properties of similar Schiff base compounds. For example, studies have investigated the enol-keto tautomerism, spectroscopic properties including FT-IR, UV-Vis, and vibrational frequencies of related compounds using density functional theory (DFT) and experimental methods. These studies help in understanding the electronic properties, intramolecular hydrogen bonding interactions, solvent effects on tautomeric stability, and charge delocalization within such molecules (Demircioğlu, Albayrak, & Büyükgüngör, 2014).

Computational Investigations

Computational investigations have provided insights into the tautomeric equilibrium, intramolecular proton transfer processes, and stabilization energies of Schiff base compounds. These studies also explore the most reactive sites of the molecules, their nonlinear optical (NLO) properties, and potential applications as NLO materials, indicating a promising area for developing new materials with enhanced optical properties (Yıldırım, Yıldırım, & Kaştaş, 2016).

Mesomorphic Properties and Phase Transitions

Further research has been conducted on the mesomorphic properties and phase transitions of Schiff base derivatives. These studies involve elucidating molecular structures, examining phase transitions using differential scanning calorimetry (DSC) and polarized optical microscopy (POM), and correlating experimental measurements with predicted molecular conformations. Such research contributes to understanding the molecular packing, geometrical, and thermal parameters of Schiff base derivatives, providing valuable insights for material science applications (Alamro et al., 2021).

Antibacterial and Antioxidant Activities

Some substituted salicylaldimines, closely related to the compound , have been synthesized and characterized for their antibacterial and antioxidant activities. These studies reveal the effects of substituents on the compounds' activities, offering potential applications in developing new pharmaceutical agents or additives in the food industry with enhanced biological properties (Oloyede-Akinsulere, Babajide, & Salihu, 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(2,4-dichlorophenyl)iminomethyl]-6-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-5-10(15)7-11(12)16/h2-8,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBPXZWAMXJNPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2704922.png)

![(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2704923.png)

![2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}naphthalene-1-carboxamide](/img/structure/B2704924.png)

![3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2704928.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B2704929.png)

![3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2704931.png)

![3-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2704938.png)

![1-((4-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2704939.png)

![2-Methyl-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)-3-(thiophen-3-yl)propan-2-ol](/img/structure/B2704940.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2704941.png)